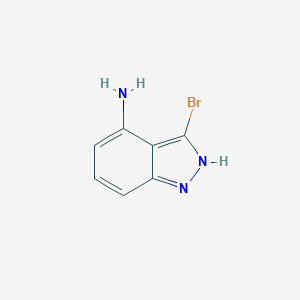

3-ブロモ-1H-インダゾール-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-1H-indazol-4-amine is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of indazole, a five-membered ring compound containing one nitrogen atom. 3-Bromo-1H-indazol-4-amine is an important building block in organic synthesis and is widely used in the preparation of various drugs and pharmaceuticals.

科学的研究の応用

HIV-1 治療

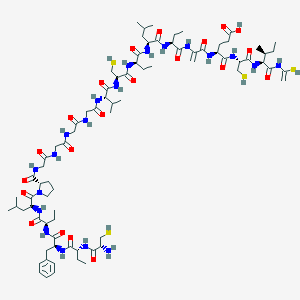

インダゾール誘導体は、レナカパビルの合成に使用されており、これはHIV-1感染症の治療のための強力なカプシド阻害剤です .

抗増殖活性

いくつかのインダゾール化合物は、新生物細胞株に対して抗増殖活性を示し、細胞の成長を阻害し、細胞周期のG0–G1期にブロックを引き起こす可能性があります .

抗腫瘍活性

1H-インダゾール-3-アミン構造は、チロシンキナーゼのヒンジ領域に結合するリニファニブなどの癌治療における有効なヒンジ結合フラグメントです .

合成方法論

安価な出発物質からのインダゾール誘導体の合成に対する新しいアプローチが記述されており、これは「3-ブロモ-1H-インダゾール-4-アミン」にも適用できる可能性があります .

癌細胞増殖アッセイ

インダゾール誘導体は、さまざまな癌細胞株に対する抗癌活性を調査するために、MTTアッセイを使用して増殖アッセイにかけられています .

将来の方向性

Indazole-containing derivatives, including 3-Bromo-1H-indazol-4-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing these compounds with better biological activities . For example, a novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized to develop potent FGFR inhibitors .

作用機序

Target of Action

The primary target of 3-Bromo-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .

Mode of Action

3-Bromo-1H-indazol-4-amine interacts with its target by binding effectively with the hinge region of the tyrosine kinase receptor . This interaction results in the inhibition of the receptor’s activity, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the tyrosine kinase receptor affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, and cell cycle control . The downstream effects of these changes can lead to the inhibition of cell growth, particularly in neoplastic cell lines .

Result of Action

The result of 3-Bromo-1H-indazol-4-amine’s action is the inhibition of cell growth. This has been observed in many neoplastic cell lines, where the compound was found to cause a block in the G0–G1 phase of the cell cycle . This makes 3-Bromo-1H-indazol-4-amine a potential candidate for antitumor therapy .

生化学分析

Biochemical Properties

Indazole derivatives, which 3-Bromo-1H-indazol-4-amine is a part of, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

While specific cellular effects of 3-Bromo-1H-indazol-4-amine are not yet fully known, indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . It’s plausible that 3-Bromo-1H-indazol-4-amine may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

特性

IUPAC Name |

3-bromo-2H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVLRQMJKZIPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646252 |

Source

|

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-25-5 |

Source

|

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)